

# An In-Depth Technical Guide to the Physical and Chemical Properties of DOTMP

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## Compound of Interest

Compound Name: Dotmp

Cat. No.: B150731

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## Introduction

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (**DOTMP**) is a macrocyclic chelating agent that has garnered significant interest in the fields of medicinal chemistry and radiopharmaceuticals. Its robust ability to form stable complexes with a variety of metal ions, particularly trivalent lanthanides, makes it a valuable component in the development of therapeutic and diagnostic agents, most notably for bone-targeted applications. [1] This technical guide provides a comprehensive overview of the physical and chemical properties of **DOTMP**, detailed experimental protocols for its synthesis and analysis, and logical workflows for its application.

## Physical and Chemical Properties

**DOTMP** is a white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C <sub>12</sub> H <sub>32</sub> N <sub>4</sub> O <sub>12</sub> P <sub>4</sub>                  | [2]          |
| Molecular Weight  | 548.30 g/mol   | [2]          |
| IUPAC Name        | [4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid            | [2]          |
| CAS Number        | 91987-74-5   | [3]          |
| Melting Point     | 280 °C (decomposes)  |              |
| Solubility        | Soluble in water. The crude product is often dissolved in a minimum amount of deionized water. |              |
| Appearance        | White crystalline solid  |              |

## Spectroscopic Data

While detailed spectral data with full interpretation remains somewhat elusive in publicly available literature, general characteristics can be inferred from the structure and related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **DOTMP** is expected to show complex multiplets for the ethylene bridges of the cyclen ring and the methylene groups attached to the phosphorus atoms. The chemical shifts would be influenced by the neighboring nitrogen and phosphorus atoms.
- <sup>31</sup>P NMR: The phosphorus-31 NMR spectrum should exhibit a signal characteristic of the phosphonic acid groups. The chemical shift will be indicative of the electronic environment of the phosphorus nuclei.

## Mass Spectrometry (MS)

The mass spectrum of **DOTMP** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of phosphonic acid groups and cleavage of the cyclen ring.

## Experimental Protocols

### Synthesis of DOTMP

A common method for the synthesis of **DOTMP** is a modification of the procedure described by Myers and Datta et al. This reaction involves the phosphonomethylation of 1,4,7,10-tetraazacyclododecane (cyclen).

Materials:

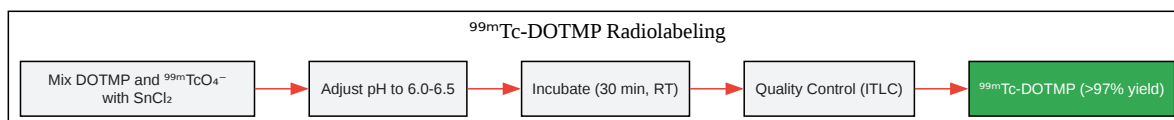
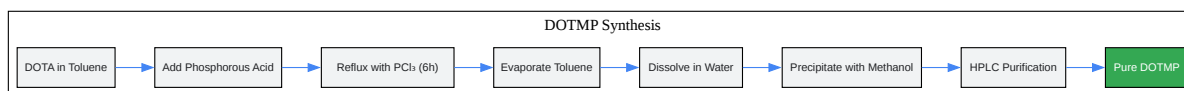
- 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA)
- Toluene
- Phosphorous acid
- Phosphorous trichloride
- Deionized water
- Methanol

Procedure:

- Suspend DOTA in toluene.
- Add phosphorous acid to the suspension.
- Reflux the reaction mixture while adding phosphorous trichloride dropwise over a period of 6 hours.
- After reflux, evaporate the toluene under vacuum.
- Dissolve the crude product in a minimal amount of deionized water.

- Precipitate the concentrated product by adding methanol.
- Purify the final product using preparative high-performance liquid chromatography (HPLC).

A yield of approximately 90% can be expected from this reaction.



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## References

- 1. researchgate.net [researchgate.net]
- 2. Dotmp | C<sub>12</sub>H<sub>32</sub>N<sub>4</sub>O<sub>12</sub>P<sub>4</sub> | CID 124761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
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